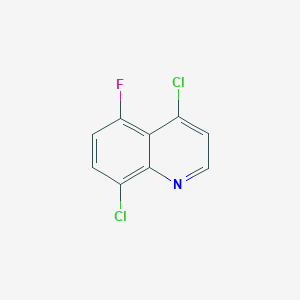
4,8-二氯-5-氟喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloro-5-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2FN. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoline ring, which can significantly influence its chemical properties and reactivity.
科学研究应用
4,8-Dichloro-5-fluoroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies investigating the mechanisms of action of quinoline-based drugs and their interactions with biological targets.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用机制
Target of Action
4,8-Dichloro-5-fluoroquinoline is a type of fluoroquinolone . The primary targets of fluoroquinolones are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 4,8-Dichloro-5-fluoroquinoline, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of 4,8-Dichloro-5-fluoroquinoline affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA, an essential step in DNA replication . This disruption leads to the cessation of DNA replication and ultimately bacterial death .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The result of 4,8-Dichloro-5-fluoroquinoline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death . This makes 4,8-Dichloro-5-fluoroquinoline and other fluoroquinolones effective antibacterial agents .
Action Environment
The action of 4,8-Dichloro-5-fluoroquinoline, like other fluoroquinolones, can be influenced by various environmental factors. These include the pH and ion concentration of the environment, which can affect the compound’s absorption and distribution . Additionally, the presence of resistant bacterial strains can impact the efficacy of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-5-fluoroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: Industrial production of 4,8-Dichloro-5-fluoroquinoline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions: 4,8-Dichloro-5-fluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Amino or thioquinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
相似化合物的比较
- 4,7-Dichloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: 4,8-Dichloro-5-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of fluorine at the 5-position can enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
4,8-dichloro-5-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-3-4-13-9-6(11)1-2-7(12)8(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHJXKPRAVFHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CC=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

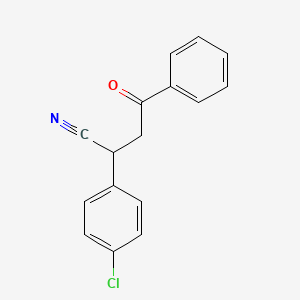
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
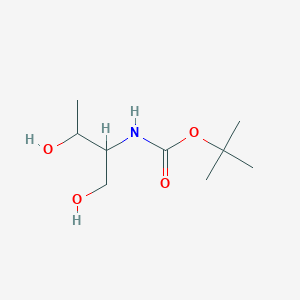
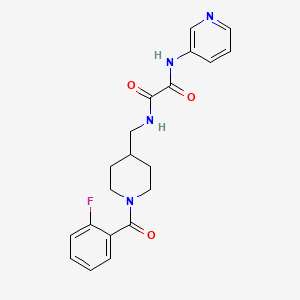
![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
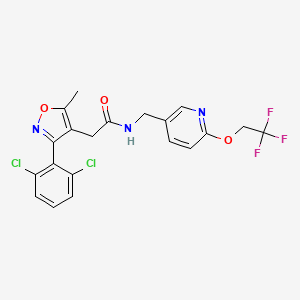
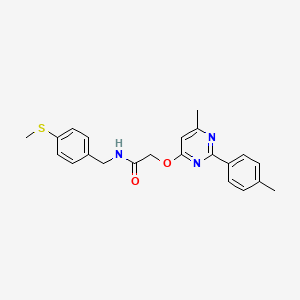
![6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2364856.png)
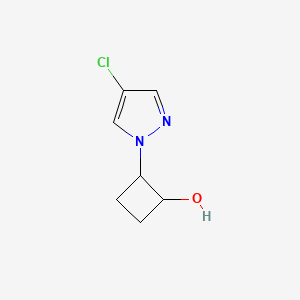
![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)
